5-HT6 Receptor Binding Affinity: Positioning PRX-07034 Among High-Affinity Antagonists
PRX-07034 exhibits high binding affinity for the human 5-HT6 receptor with a Ki of 4–8 nM [1]. While this potency is robust, it is less than that of Idalopirdine (Lu AE58054, Ki=0.83 nM) [2] and Intepirdine (SB-742457, Ki=1.4 nM) , but comparable to AVN-211 (Ki=1.09 nM) . This places PRX-07034 in a specific potency tier that may be advantageous when high target engagement is required but extreme potency could limit experimental dynamic range or confound off-target effects.
| Evidence Dimension | Binding Affinity for human 5-HT6 receptor (Ki) |
|---|---|
| Target Compound Data | 4–8 nM |
| Comparator Or Baseline | Lu AE58054: 0.83 nM; SB-742457: 1.4 nM; AVN-211: 1.09 nM |
| Quantified Difference | PRX-07034's Ki is approximately 5-10 times higher (less potent) than Lu AE58054 and SB-742457, and ~4-7 times higher than AVN-211. |
| Conditions | Radioligand binding assays using human recombinant 5-HT6 receptors expressed in various cell lines (e.g., HEK-293, CHO). |
Why This Matters
This quantitative difference in affinity defines a unique potency window for PRX-07034, directly impacting dose selection and target occupancy calculations, and may reduce the likelihood of adverse events driven by extremely high receptor affinity.
- [1] Mohler, E. G., et al. (2012). The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats. Psychopharmacology, 220(4), 687–696. View Source
- [2] Arnt, J., et al. (2010). Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats. International Journal of Neuropsychopharmacology, 13(8), 1021-1033. View Source
